Sodium 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate
Description
Properties
IUPAC Name |
sodium;2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S.Na/c12-8-3-1-7(2-4-8)9-6-16-10(13-9)5-11(14)15;/h1-4,6H,5H2,(H,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLNGVVDWDHDEB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CC(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClNNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-(4-chlorophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The electron-deficient nature of the thiazole ring facilitates nucleophilic attacks, particularly at the C-2 and C-5 positions. Key reactions include:
a. Halogenation
Reaction with POCl₃ or PCl₅ under reflux conditions substitutes the hydroxyl group (if present) with chlorine . For the sodium acetate derivative, halogenation typically targets the thiazole’s C-5 position.
b. Alkylation/Arylation
Using alkyl/aryl halides in the presence of K₂CO₃ in DMF at 80°C introduces substituents at the thiazole’s nitrogen or sulfur atoms . For example:
Reactions Involving the Acetate Moiety
The carboxylate group participates in acid-base and condensation reactions:
a. Esterification
Treatment with alcohols (e.g., methanol) and H₂SO₄ converts the sodium salt to its ester form :
b. Acid-Catalyzed Hydrolysis
Under acidic conditions (HCl, 60°C), the acetate group hydrolyzes to regenerate the carboxylic acid :
Electrophilic Aromatic Substitution (EAS)
The 4-chlorophenyl group undergoes EAS, primarily at the para position relative to the chlorine atom:
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Chloro-3-nitro-phenyl derivative | 72 | |
| Sulfonation | H₂SO₄ (fuming), 100°C | 4-Chloro-3-sulfo-phenyl derivative | 65 |
Cycloaddition and Ring-Opening Reactions
The thiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides, forming fused heterocycles . For example:
Reaction efficiency depends on electron-withdrawing groups (e.g., Cl) enhancing ring activation .
Oxidation and Reduction Pathways
Scientific Research Applications
Chemistry
- Building Block for Synthesis : Sodium 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique thiazole structure allows for various chemical modifications that can lead to the development of new compounds with desired properties.
Biology
- Antimicrobial Activity : Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
- Anticancer Properties : The compound has shown promise in cancer research, particularly regarding its antiproliferative effects on various cancer cell lines. For instance, studies have reported that it can induce apoptosis in cancer cells by modulating key signaling pathways .
Medicine
- Therapeutic Applications : this compound is being explored for its potential therapeutic effects in treating inflammatory diseases and cancer. Its ability to inhibit pro-inflammatory cytokines positions it as a candidate for anti-inflammatory therapies .
Industry
- Material Science : In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for producing dyes, biocides, and other specialty chemicals.
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemistry | Synthesis of complex molecules | Acts as an intermediate in organic synthesis |
| Biology | Antimicrobial & anticancer | Effective against various pathogens; induces apoptosis in cancer cells |
| Medicine | Anti-inflammatory & therapeutic | Inhibits pro-inflammatory cytokines; potential in cancer treatment |
| Industry | Material development | Used in producing dyes and biocides |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results showed significant inhibition of growth at low concentrations, demonstrating its potential as a new antimicrobial agent .
Case Study 2: Anticancer Activity
In vitro assays were conducted on MCF-7 breast cancer cells treated with this compound. The compound was found to induce cell cycle arrest at the G1 phase and promote apoptosis through the activation of caspase pathways .
Mechanism of Action
The mechanism of action of Sodium 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Thiazole Ring
Halogen-Substituted Analogues
- Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate (CAS: 1155374-90-5): Substitution of chlorine with fluorine reduces steric bulk and alters electronic properties.
- 2-[4-(2,5-Dichlorophenyl)-1,3-thiazol-2-yl]acetate :
Additional chlorine atoms increase hydrophobicity and may improve membrane permeability but reduce solubility. This variant is cataloged in Enamine’s building block library for medicinal chemistry .
Heterocyclic Core Modifications
- N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetamide (Compound 11):
Replacing the acetate group with an acetamide introduces hydrogen-bonding capability, improving interactions with enzyme active sites. Synthesized via microwave-assisted thiazole formation . - 5-[((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl]-1,3,4-oxadiazole-2(3H)-thione :
Replacement of the thiazole with an oxadiazole ring alters π-π stacking and hydrogen-bonding patterns, influencing antiproliferative activity .
Sodium Salt vs. Free Acid Forms
Anti-Parasitic Activity
Anticancer Potential
- N-[4-(4-Chlorophenyl)amino-1,3-thiazol-2-yl]thiourea (Compound 2): Exhibits antiproliferative effects against MCF-7 breast cancer cells (IC₅₀ = 8.2 µM) via inhibition of tubulin polymerization .
- Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate: Shows superior binding energy (-9.8 kcal/mol) to EGFR kinase compared to the reference compound erlotinib (-8.5 kcal/mol) .
Solubility and Bioavailability
- Sodium salts generally exhibit 10–20× higher aqueous solubility than their free acid counterparts, as demonstrated in pharmacokinetic studies of structurally related thiazoles .
Biological Activity
Sodium 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate is a thiazole derivative that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a thiazole ring substituted with a chlorophenyl group. The unique structure contributes to its biological activity, influencing interactions with various molecular targets.
The biological activity of thiazole derivatives, including this compound, is primarily attributed to their ability to interact with enzymes and receptors. These interactions can modulate biochemical pathways leading to various therapeutic effects:
- Enzyme Inhibition/Activation : Thiazole derivatives can inhibit or activate specific enzymes, affecting metabolic pathways.
- Cell Signaling Modulation : They influence cell signaling pathways, which can alter gene expression and cellular metabolism.
- Antioxidant Activity : Many thiazole derivatives exhibit antioxidant properties, protecting cells from oxidative stress.
Biological Activities
Research has identified several key biological activities associated with this compound:
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity against various pathogens. A study indicated significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .
Anticancer Effects
Thiazole derivatives have shown promise in cancer treatment. Notably, this compound demonstrated cytotoxic effects in vitro against several cancer cell lines. The IC50 values for these compounds were found to be comparable to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it could significantly reduce inflammatory markers in cell cultures exposed to pro-inflammatory stimuli .
Study on Anticancer Activity
A recent study explored the anticancer potential of this compound on breast cancer cell lines. The results indicated that the compound induced apoptosis and cell cycle arrest at the G1 phase in MCF-7 cells while exhibiting a lower cytotoxicity profile compared to traditional chemotherapeutics .
Study on Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study found that the compound had a minimum inhibitory concentration (MIC) ranging from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .
Q & A
What experimental strategies are recommended for optimizing the synthesis of Sodium 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate to minimize byproducts?
Methodological Answer:
Optimization begins with controlling reaction parameters such as stoichiometry, solvent polarity, and temperature. For example, using 4-chlorobenzaldehyde as a precursor (similar to methods in ), refluxing in ethanol with sodium ethoxide as a base can enhance cyclization efficiency. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) helps isolate the product from intermediates like unreacted 4-chlorophenyl derivatives . Monitoring by TLC or HPLC () at each step ensures reaction progression and identifies byproducts early. Adjusting the molar ratio of methyl thioacetate to 4-chlorobenzaldehyde (1:1.2) may reduce dimerization, a common side reaction in thiazole synthesis .
Which analytical techniques are most effective for characterizing the structural purity of this compound?
Methodological Answer:
Combine spectroscopic and crystallographic methods:
- NMR : and NMR (DMSO-) verify the thiazole ring (δ 7.5–8.2 ppm for aromatic protons) and acetate moiety (δ 3.8–4.2 ppm for methylene).
- X-ray Diffraction (XRD) : Single-crystal XRD (using SHELX-97 or SIR97 for structure solution, ) confirms bond lengths (e.g., C-S = 1.68–1.72 Å) and dihedral angles between the chlorophenyl and thiazole groups .
- HPLC-PDA : A C18 column with a mobile phase of methanol/0.1% phosphoric acid (70:30) at 254 nm detects impurities <0.5% (method adapted from ).
How can discrepancies in crystallographic data (e.g., bond angles or space group assignments) be resolved during structural refinement?
Methodological Answer:
Discrepancies often arise from twinning or disordered solvent molecules. Use SHELXL ( ) to apply restraints on anisotropic displacement parameters and test alternative space groups via the HKLF 5 command. For example, if the initial P model shows poor R-factors, switch to P and re-refine with TWIN/BASF commands to account for pseudo-merohedral twinning . Validate hydrogen bonding networks using ORTEP-3 ( ) to visualize intermolecular interactions and adjust the model iteratively. Cross-check with DFT-optimized geometries (e.g., Gaussian at B3LYP/6-31G* level) to identify outliers in bond angles (>2σ) .
What computational approaches are suitable for analyzing the electronic properties and reactivity of this compound?
Methodological Answer:
- Multiwfn Wavefunction Analysis : Calculate electrostatic potential (ESP) surfaces to identify nucleophilic regions (e.g., acetate oxygen: ESP ≈ -45 kcal/mol) and electrophilic sites (thiazole sulfur: ESP ≈ +30 kcal/mol) .
- DFT Calculations : Optimize the geometry at the ωB97XD/def2-TZVP level (in water continuum) to predict tautomeric stability. The thione-thiol tautomer equilibrium can be assessed via Gibbs free energy differences (ΔG < 2 kcal/mol favors the thiazole form) .
- NBO Analysis : Evaluate hyperconjugation (e.g., LP(S) → σ*(C-Cl) interactions) to explain resonance stabilization in the thiazole ring .
How should researchers design in vitro assays to evaluate the anticancer potential of this compound?
Methodological Answer:
- Cell Lines : Use human cancer lines (e.g., MCF-7, HepG2) and non-tumorigenic cells (e.g., HEK293) for selectivity assessment .
- MTT Assay : Treat cells with 1–100 μM compound for 48–72 hours. Include positive controls (e.g., doxorubicin) and measure IC via nonlinear regression (GraphPad Prism).
- Apoptosis Markers : Perform flow cytometry with Annexin V/PI staining and monitor caspase-3/7 activation (luminescence assay) . Validate target engagement using molecular docking (AutoDock Vina) against thiazole-sensitive kinases like EGFR (PDB: 1M17).
What advanced strategies are recommended for refining crystal structures with high disorder or twinning?
Methodological Answer:
- Disordered Solvents : Use SQUEEZE in PLATON to model electron density from disordered solvent molecules .
- Twinning : In SHELXL, apply the
TWINmatrix (e.g., ) and refine the BASF parameter. For high mosaicity, merge datasets from multiple crystals . - Hirshfeld Surface Analysis : CrystalExplorer-generated surfaces identify close contacts (e.g., C-H···O interactions) missed in initial refinement .
What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation (H333 risk, ).
- Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste (pH-adjusted to 7–8).
- Storage : Keep in amber vials at 4°C under nitrogen to prevent degradation. Regularly check for precipitate formation, which may indicate hydrolysis .
How can pharmacophore models guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Feature Mapping : Use Schrödinger’s Phase to identify essential pharmacophores: (1) aromatic chlorophenyl ring (hydrophobic), (2) thiazole nitrogen (hydrogen bond acceptor), (3) acetate group (anionic at physiological pH).
- QSAR Modeling : Train a model with 20 derivatives (IC data from ) using descriptors like logP, polar surface area, and HOMO-LUMO gaps. Validate via leave-one-out cross-validation (q > 0.6).
- Synthetic Modifications : Introduce electron-withdrawing groups (e.g., -NO) at the thiazole 5-position to enhance π-π stacking with kinase ATP pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
